molecular formula C10H5ClN2O B11895431 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

Cat. No.: B11895431
M. Wt: 204.61 g/mol
InChI Key: WXORVPNUHPNRMT-UHFFFAOYSA-N
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Description

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the chloro and oxo groups in the compound enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

3-chloro-4-oxo-3H-quinoline-6-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5,8H

InChI Key

WXORVPNUHPNRMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(C=N2)Cl

Origin of Product

United States

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